molecular formula C7H12N2O B3280834 4-(1H-Imidazole-1-yl)-1-butanol CAS No. 72338-60-4

4-(1H-Imidazole-1-yl)-1-butanol

Cat. No.: B3280834
CAS No.: 72338-60-4
M. Wt: 140.18 g/mol
InChI Key: OWINPXLCNDSIRM-UHFFFAOYSA-N
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Description

4-(1H-Imidazole-1-yl)-1-butanol ( 72338-60-4) is an organic compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . This butanol derivative features an imidazole heterocycle attached to the fourth carbon of a four-carbon chain ending in a hydroxyl group, a structure represented by the SMILES notation OCCCCn1ccnc1 . The imidazole ring is a significant pharmacophore in medicinal chemistry . It is a key building block in many biological molecules, such as the amino acid histidine and the neurotransmitter histamine . In pharmaceuticals, the imidazole moiety is found in a range of therapeutic agents, including certain antifungal drugs, antibiotics from the nitroimidazole series, and antihypertensive medications . As such, this compound serves as a valuable intermediate or precursor in the synthesis and research of novel bioactive compounds . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a medicinal product or drug. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-imidazol-1-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-2-1-4-9-5-3-8-7-9/h3,5,7,10H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWINPXLCNDSIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72338-60-4
Record name 4-(1H-imidazol-1-yl)butan-1-ol
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Synthetic Methodologies and Strategies for 4 1h Imidazole 1 Yl 1 Butanol

Established Synthetic Routes for Imidazole (B134444) N-Alkylation and Alcohol Functionalization

The construction of N-alkylated imidazole derivatives is a fundamental process in organic synthesis, with applications in the creation of ionic liquids, pharmaceuticals, and other specialized chemicals. nih.govresearchgate.netresearchgate.net The key challenge in the alkylation of unsymmetrical imidazoles lies in controlling the regioselectivity, as the reaction can occur at either of the two nitrogen atoms in the ring. otago.ac.nz

Direct N-alkylation is a common and straightforward approach for synthesizing compounds like 4-(1H-imidazole-1-yl)-1-butanol. This strategy involves the reaction of an imidazole salt or the neutral imidazole with a suitable alkylating agent containing a four-carbon chain.

One of the primary methods is the reaction of imidazole with a 1,4-butanediol (B3395766) derivative, such as 1-bromobutane (B133212). researchgate.net This reaction is typically carried out in the presence of a base, which deprotonates the imidazole, enhancing its nucleophilicity. The resulting imidazolate anion then attacks the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction. researchgate.net Alkaline carbons, particularly those containing cesium, have been shown to be effective catalysts for the N-alkylation of imidazole with 1-bromobutane, achieving high yields. researchgate.net

Phase-transfer catalysis (PTC) offers another efficient method for N-alkylation, often proceeding under mild conditions and without the need for a solvent. researchgate.net In this technique, a phase-transfer agent, such as a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of the imidazolate anion from a solid or aqueous phase to an organic phase where the reaction with the alkylating agent occurs. researchgate.net The alkylation of imidazole with n-bromoalkanes has been successfully performed using a benzene/KOH/TBAI (tetrabutylammonium iodide) system. researchgate.net

A patented method describes the N1 site alkylation of imidazole compounds using carbonates, such as dibutyl carbonate, in the presence of a strong organic tertiary amine catalyst like 1,8-diazabicycloundec-7-ene (DBU). google.com This process is highlighted as a green and environmentally friendly method due to the low toxicity of the raw materials and the generation of few byproducts. google.com

The synthesis of the related compound, 1,4-di(1H-imidazol-1-yl)butane, has been achieved through the reaction of imidazole with 1,4-dichlorobutane (B89584) or 1,4-dibromobutane (B41627) in the presence of sodium hydroxide (B78521). researchgate.net This demonstrates the feasibility of using dihalogenated butanes as precursors, where controlling the stoichiometry can favor mono-alkylation.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the initial components. youtube.com These reactions are advantageous due to their atom economy, reduced number of purification steps, and the ability to generate complex molecules from simple precursors. youtube.comnih.gov

For the synthesis of imidazole derivatives, the van Leusen imidazole synthesis is a notable example of an MCR. This reaction involves the condensation of an aldehyde, a primary amine, and a tosylmethyl isocyanide (TosMIC) to form the imidazole ring. While not directly producing a butanol side chain, this method can be adapted by selecting an appropriate aldehyde or amine precursor that already contains the desired hydroxyl-functionalized butyl group.

Another approach involves the 1,5-electrocyclization of azavinyl azomethine ylides, which can be generated from 1,2-diaza-1,3-dienes. nih.gov These reactions, often enhanced by microwave irradiation, allow for the one-pot synthesis of diversely functionalized imidazole-4-carboxylates. nih.gov By choosing a primary amine reactant that contains a butanol moiety, this method could be tailored to produce the target structure.

The Radziszewski reaction, one of the earliest methods for imidazole synthesis, involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. Modifying this reaction by using a functionalized aldehyde or dicarbonyl compound could potentially introduce the butanol side chain.

Ring-opening reactions provide an alternative pathway to functionalized imidazoles. In this approach, the imidazole acts as a nucleophile, attacking and opening a strained ring system, such as an epoxide or a cyclic ether.

The reaction of imidazole derivatives with epoxides, like epichlorohydrin, can lead to ring-opened products. The imidazole nitrogen attacks one of the epoxide carbons, leading to the formation of a β-hydroxy amine structure. For the synthesis of this compound, a suitable precursor would be a four-carbon epoxide. However, the regioselectivity of the epoxide opening must be controlled, which can be influenced by the catalyst and reaction conditions. rsc.org

A relevant industrial process involves the ring-opening of tetrahydrofuran (B95107) (THF) with an acyl chloride in the presence of a catalyst like zinc chloride. google.com This reaction generates a 4-chlorobutanol ester. This intermediate is particularly useful as the chlorine atom can subsequently be displaced by an imidazole nucleophile to form the desired N-C bond, followed by hydrolysis of the ester to reveal the primary alcohol.

The alkaline-induced opening of the imidazole ring itself, as seen in 7-methylguanosine, is another type of ring-opening reaction, though it leads to the destruction of the imidazole heterocycle rather than its functionalization. nih.gov

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful selection of starting materials and optimization of reaction parameters to ensure high yield and purity.

The choice of precursors is critical and is dictated by the chosen synthetic route.

For Direct N-Alkylation:

Imidazole Source: Imidazole itself is the most common precursor. researchgate.net

Butane Source: The alkylating agent must contain a four-carbon chain and a good leaving group. Common choices include:

1-bromobutane: A frequently used reagent for N-alkylation of imidazole. researchgate.net

1,4-Dihalobutanes (e.g., 1,4-dibromobutane or 1,4-dichlorobutane): These can be used, but require careful control of stoichiometry to prevent the formation of the bis-imidazolium salt. researchgate.net

4-Chlorobutanol or its esters: These are excellent precursors as the chlorine can be substituted by imidazole, and the alcohol is either already present or can be deprotected. The synthesis of 4-chlorobutanol acetate (B1210297) from the ring-opening of THF is a viable route to this precursor. google.com

N-(4-bromobutyl)phthalimide: This reagent can be used to introduce the aminobutyl chain, followed by hydrazinolysis. A similar strategy has been used to synthesize 4-[4-(3-pyridinyl)-1H-imidazol-1-yl]-1-butanamine. researchgate.net

For Ring-Opening Reactions:

Nucleophile: Imidazole or its sodium salt. researchgate.net

Electrophile: A cyclic ether such as tetrahydrofuran (THF) can be activated and opened, as seen in the synthesis of 4-phenyl-1-butanol (B1666560) precursors. google.com

Optimizing reaction conditions is crucial for maximizing yield and minimizing side products. beilstein-journals.orgsemanticscholar.org Key parameters include temperature, solvent, and the choice of catalyst.

Temperature: The reaction temperature significantly influences the rate and yield of N-alkylation. For the reaction between imidazole and 1-bromobutane catalyzed by alkaline carbons, studies have been conducted at temperatures ranging from 293 K to 333 K (20 °C to 60 °C). researchgate.net In contrast, a continuous flow process for the N-alkylation of imidazole with butanol over a zeolite catalyst was performed at a much higher temperature of 390°C and high pressure (90 bar). researchgate.net For reactions using carbonates as alkylating agents, temperatures are typically in the range of 80-140 °C. google.com

Solvent: The choice of solvent can dramatically affect the outcome of the reaction. In a study on the synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles, various solvents were tested. researchgate.net While reactions at room temperature in water, acetonitrile (B52724), DMF, THF, methanol, and ethanol (B145695) gave only trace amounts of product, performing the reaction at reflux in these solvents yielded the product in varying amounts, with ethanol proving to be the optimal solvent (82% yield). researchgate.net For N-alkylation using carbonates, aromatic hydrocarbons or dipolar aprotic solvents are preferred. google.com Some phase-transfer catalysis methods can be performed in the absence of any solvent. researchgate.net

Catalyst: Catalysts play a vital role in activating the substrates and facilitating the reaction.

Bases: Strong bases like potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH) are commonly used to deprotonate imidazole. researchgate.netresearchgate.netnih.gov Organic tertiary amines with strong basicity, such as DBU (1,8-diazabicycloundec-7-ene), are also effective. google.com

Solid Catalysts: Alkaline-exchanged carbons have been shown to be efficient catalysts, with cesium-containing carbons providing the highest activity (70-75% yield) for the alkylation of imidazole with 1-bromobutane. researchgate.net Zeolites have been used as catalysts in high-temperature, continuous flow reactions. researchgate.net

Phase-Transfer Catalysts: Tetrabutylammonium iodide (TBAI) and 18-crown-6 (B118740) are examples of phase-transfer catalysts used to facilitate N-alkylation. researchgate.net

The table below summarizes the effect of different solvents on the yield of a model imidazole synthesis reaction, highlighting the importance of optimizing this parameter. researchgate.net

Table 1: Effect of Solvent on Imidazole Synthesis Yield at Reflux Temperature

Entry Solvent Yield (%)
1 Water 10
2 Acetonitrile 13
3 N,N-dimethylformamide (DMF) 30
4 Tetrahydrofuran (THF) 15
5 Methanol 25

The following table shows the activity of different alkaline carbon catalysts in the N-alkylation of imidazole with 1-bromobutane. researchgate.net

Table 2: Influence of Alkaline Promoter on Catalyst Activity

Catalyst Promoter Activity (Yield %)
1 Na ~55
2 K ~60
3 Cs 70-75

Green Chemistry Principles in Synthesis (e.g., microwave-assisted, solvent-free)

The integration of green chemistry principles into the synthesis of imidazole derivatives is a significant area of research, focused on minimizing environmental impact and improving reaction efficiency. asianpubs.orgijprt.org Methodologies such as microwave-assisted synthesis and solvent-free reactions are at the forefront of this evolution. asianpubs.orgclockss.org

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful alternative to conventional heating methods in organic synthesis. ijprt.org By directly coupling with the molecules in the reaction mixture, microwaves can lead to rapid heating, significantly reducing reaction times, often from hours to mere minutes. clockss.orgnih.gov This technique frequently results in higher product yields and cleaner reaction profiles with fewer byproducts. nih.gov For instance, studies on the synthesis of various imidazole derivatives have demonstrated marked improvements in yield and reaction speed when switching from traditional heating to microwave irradiation. nih.govorientjchem.org The synthesis of imidazole-4-carboxylates, for example, showed yields increasing from 51–55% with conventional heating to 71–77% under microwave conditions. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazole Derivatives

Reaction ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time Several hours5-90 minutes clockss.orgnih.gov
Energy Source Oil bath / Heating mantleMicrowave irradiation ijprt.org
Yield Moderate to Good (e.g., 51-55%)Good to Excellent (e.g., 71-80%) nih.govnih.gov
Solvent Usage Often requires high-boiling solventsCan often be performed with greener solvents or solvent-free ijprt.orgnih.gov

Solvent-Free Synthesis: Eliminating organic solvents is a core goal of green chemistry, as they are major contributors to chemical waste. asianpubs.orgias.ac.in Solvent-free, or solid-state, reactions involve mixing reactants together, sometimes with a solid catalyst, and heating the mixture. asianpubs.org This approach not only prevents pollution but can also simplify the work-up and purification process, as there is no solvent to remove. One-pot, solvent-free methods have been successfully developed for various imidazole derivatives, offering high yields, lower costs, and a significantly reduced environmental footprint. asianpubs.org These reactions are often conducted by heating a mixture of the necessary starting materials, and upon completion, the product can be isolated by simple washing and recrystallization. asianpubs.orgias.ac.in

Advanced Isolation and Purification Techniques for this compound

Achieving high purity is critical for the final product. Advanced techniques such as chromatography and crystallization are essential for isolating this compound from reaction mixtures and removing impurities.

Chromatographic Methodologies (e.g., Column Chromatography, HPLC)

Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a widely used preparative technique for purifying imidazole derivatives. nih.gov In a typical setup for a compound like this compound, silica (B1680970) gel serves as the stationary phase. The crude product is loaded onto the column, and a solvent system (the mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through it. By gradually increasing the polarity of the mobile phase, compounds are eluted based on their affinity for the silica gel, allowing for the separation of the desired product from starting materials and byproducts. nih.govcsic.es

High-Performance Liquid Chromatography (HPLC): HPLC is an analytical and preparative technique that offers higher resolution and faster separation times than traditional column chromatography. For imidazole-containing compounds, reverse-phase HPLC is common, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water with a modifier like formic or phosphoric acid). sielc.comsielc.com This method is highly effective for assessing the purity of the final product and for isolating small quantities of high-purity material. sielc.com

Table 2: Typical Chromatographic Conditions for Imidazole Derivatives

TechniqueStationary PhaseTypical Mobile PhasePurposeReference
Column Chromatography Silica GelHexane/Ethyl Acetate GradientPreparative Purification nih.govcsic.es
Reverse-Phase HPLC C18Acetonitrile/Water (with acid modifier)Purity Analysis, Small-Scale Purification sielc.comsielc.com

Crystallization and Recrystallization Techniques

Crystallization is a powerful purification technique for solid compounds, capable of yielding material of very high purity. The process relies on the principle that the solubility of a compound in a solvent increases with temperature.

The crude solid is dissolved in a suitable hot solvent until saturation is reached. youtube.com The choice of solvent is critical; the desired compound should be highly soluble at high temperatures but poorly soluble at low temperatures. For imidazole derivatives, solvents like ethanol, aqueous ethanol, and tert-butanol (B103910) have proven effective. asianpubs.orgias.ac.ingoogle.comresearchgate.net After dissolving, the hot solution may be filtered to remove insoluble impurities. As the solution cools slowly, the solubility of the target compound decreases, causing it to form pure crystals, while impurities remain dissolved in the solvent. youtube.com The pure crystals are then collected by filtration. This method is highly efficient and easily scalable for final product purification. google.com

Scalability and Efficiency Considerations for Industrial or Large-Scale Synthesis

Transitioning a synthetic route from a laboratory setting to an industrial scale introduces a new set of challenges that prioritize cost, efficiency, safety, and environmental impact.

Key Considerations for Scale-Up:

Cost-Effectiveness: Reagents and catalysts that are feasible for small-scale synthesis may be prohibitively expensive for large-scale production. The ideal industrial process uses inexpensive, readily available starting materials. nih.gov

Reaction Yield and Atom Economy: Maximizing the conversion of reactants to the final product is crucial for economic viability and waste reduction.

Process Safety: Thermal hazards, reagent toxicity, and reaction conditions must be carefully managed to ensure safe operation at a large scale.

Purification Strategy: While chromatography is effective in the lab, it can be costly and complex to implement on an industrial scale. Therefore, processes that yield a product amenable to purification by crystallization or distillation are highly preferred. google.com

For the synthesis of N-alkylated imidazoles like this compound, moving from traditional batch reactors to continuous flow reactors is a key strategy for improving scalability. researchgate.net Continuous flow systems allow for better control over reaction parameters (temperature, pressure, reaction time), leading to improved consistency, higher yields, and enhanced safety. researchgate.net The development of practical and robust synthetic routes that avoid expensive catalysts and simplify post-reaction work-up is essential for the successful and economical industrial production of this compound. nih.govsciforum.net

Advanced Spectroscopic and Structural Elucidation of 4 1h Imidazole 1 Yl 1 Butanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise structure of 4-(1H-imidazole-1-yl)-1-butanol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

One-dimensional NMR provides fundamental information about the chemical environment and number of unique protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the protons on the imidazole (B134444) ring and the butanol chain. The imidazole protons typically appear in the downfield region due to the aromatic and electron-withdrawing nature of the ring system. Protons on the butyl chain appear at characteristic chemical shifts, influenced by their proximity to the electronegative oxygen and nitrogen atoms. The hydroxyl proton often presents as a broad signal, its chemical shift being sensitive to solvent, concentration, and temperature. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbons of the imidazole ring resonate at lower field compared to the aliphatic carbons of the butanol chain. The chemical shifts are diagnostic for the type of carbon (aromatic, aliphatic, alcohol-bearing). hmdb.ca

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole C2CH~7.5~136
Imidazole C4CH~7.0~129
Imidazole C5CH~6.9~119
Butyl C1'CH₂~4.0 (t)~45
Butyl C2'CH₂~1.9 (m)~30
Butyl C3'CH₂~1.5 (m)~28
Butyl C4'CH₂~3.5 (t)~62
Butyl C4'-OHOHVariable (broad)-

Note: Predicted values are based on typical shifts for imidazole and butanol moieties. Actual values may vary based on solvent and experimental conditions. Multiplicity: (t) = triplet, (m) = multiplet.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for probing spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, strong cross-peaks would be expected between the adjacent methylene (B1212753) groups of the butyl chain (H-1'/H-2', H-2'/H-3', H-3'/H-4'), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. hmdb.canih.gov This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~4.0 ppm would show a cross-peak with the carbon signal at ~45 ppm, assigning them to the C1'-H₂ group. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the imidazole ring to the butanol chain. Key correlations would include the C1' protons of the butyl chain showing cross-peaks to the C2 and C5 carbons of the imidazole ring, and the imidazole protons (H2, H4, H5) showing correlations to the C1' carbon of the chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. uchicago.edu This information is vital for determining the preferred conformation of the flexible butanol chain relative to the planar imidazole ring. For instance, NOE cross-peaks between the imidazole protons (H2, H5) and the C1' and C2' protons of the butyl chain would provide insights into the rotational orientation around the N-C1' bond. uchicago.edu

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound, as well as structural details derived from its fragmentation patterns.

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). nih.gov This allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₇H₁₂N₂O. jst.go.jp The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition.

Calculated Exact Mass:

Molecular Formula: C₇H₁₂N₂O

Monoisotopic Mass: 140.09496 g/mol

[M+H]⁺ Ion: C₇H₁₃N₂O⁺

Calculated Exact Mass of [M+H]⁺: 141.10279 g/mol

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented to produce a series of product ions. Analyzing these fragments helps to piece together the molecule's structure. dgms.euresearchgate.net For this compound, the fragmentation would likely involve characteristic losses from both the butanol chain and the imidazole ring.

Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O, 18 Da) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen). libretexts.org The imidazole ring can also undergo characteristic fragmentation.

Interactive Data Table: Predicted MS/MS Fragmentation of [C₇H₁₂N₂O+H]⁺

m/z (mass/charge)Proposed Fragment IonNeutral LossDescription
141.10[C₇H₁₃N₂O]⁺-Protonated Molecular Ion
123.09[C₇H₁₁N₂]⁺H₂O (18 Da)Loss of water from the alcohol
82.07[C₄H₈N₂]⁺C₃H₄O (56 Da)Cleavage of the butyl chain at C3'-C4'
81.06[C₄H₅N₂]⁺C₃H₇OH (60 Da)Cleavage at C1'-C2' with loss of butanol moiety
68.05[C₃H₄N₂]⁺-Imidazole ring fragment
57.07[C₄H₉]⁺C₃H₄N₂O (84 Da)Butyl cation from cleavage at N-C1' bond

Note: These are predicted fragmentation pathways based on the known fragmentation of alcohols and imidazole derivatives. libretexts.orgresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govmdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the O-H, C-H, C-O, C-N, and C=C bonds. The most prominent feature for this alcohol would be a broad and strong absorption band in the region of 3200-3550 cm⁻¹, which is characteristic of the O-H stretching vibration involved in hydrogen bonding. libretexts.orgdocbrown.info The C-H stretching vibrations of the aliphatic chain and the imidazole ring would appear around 2850-3150 cm⁻¹. docbrown.info The region between 1000-1500 cm⁻¹ would contain a complex pattern of absorptions corresponding to C-O, C-N stretching and various bending vibrations, forming a "fingerprint" region unique to the molecule. libretexts.orgdocbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. Therefore, it would be useful for analyzing the C-C backbone of the butyl chain and the symmetric breathing modes of the imidazole ring.

Interactive Data Table: Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3200 - 3550O-H StretchAlcohol (H-bonded)Strong, Broad
3100 - 3150C-H StretchImidazole RingMedium
2850 - 2960C-H StretchAlkyl CH₂Strong
~1650C=N StretchImidazole RingMedium
1450 - 1550C=C StretchImidazole RingMedium-Strong
1370 - 1470C-H BendAlkyl CH₂Variable
1050 - 1150C-O StretchPrimary AlcoholStrong
~1250C-N StretchImidazole RingMedium-Strong

Note: These are typical frequency ranges. mdpi.comdocbrown.info The exact position and intensity of the peaks can be influenced by intermolecular interactions like hydrogen bonding. libretexts.org

X-ray Crystallography for Solid-State Molecular Architecture

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in prominent scientific literature. However, the crystal structures of closely related imidazole derivatives provide insight into the potential solid-state interactions of the target molecule.

For instance, the crystal structure of (1H-Imidazol-4-yl)methanol reveals a monoclinic system where hydrogen bonding plays a crucial role in the formation of a two-dimensional network. nih.gov Specifically, hydrogen bonds form between the unprotonated imidazole nitrogen atom of one molecule and the hydroxyl hydrogen atom of an adjacent molecule, as well as between the hydroxyl oxygen atom and the imidazole N-H group of another molecule. nih.gov Similarly, studies on 1,4-di(1H-imidazol-1-yl)butane dihydrate show an orthorhombic crystal system. researchgate.net The solid-state architecture of other functionalized imidazoles, such as 4-(1H-imidazol-1-yl)aniline and 1H-imidazole-1-methanol, has also been determined, highlighting the prevalence of hydrogen bonding and other intermolecular interactions in defining their crystal packing. nih.govnsf.gov

Should a crystalline form of this compound be obtained, X-ray crystallography would provide definitive information on its molecular and crystal structure. Key parameters that would be determined are presented in the hypothetical data table below.

Hypothetical Crystallographic Data for this compound

Parameter Expected Value/Information
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions (a, b, c, α, β, γ) To be determined
Volume (V) To be determined
Molecules per Unit Cell (Z) To be determined
Calculated Density (Dx) To be determined
Hydrogen Bond Interactions Expected between the hydroxyl group and the unprotonated imidazole nitrogen.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Purity

This compound is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exhibit enantiomeric or diastereomeric forms. Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are used to study chiral molecules, are not relevant for determining the stereochemical purity of this compound.

In the context of related chiral imidazole-containing molecules, such as α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, which is a racemic mixture, chiroptical methods would be essential for separating and characterizing the individual enantiomers. nih.gov However, for the title compound, these techniques are not applicable.

Correlative Spectroscopic Approaches for Integrated Structural Analysis

A comprehensive structural analysis of this compound would involve the integration of data from multiple spectroscopic techniques. While a specific correlative study on this compound is not available, the approach would combine data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete picture of its molecular structure.

NMR spectroscopy (¹H and ¹³C) would confirm the connectivity of atoms in the molecule. For instance, studies on the related compound 4-Imidazol-1-yl-butane-1-sulfonic acid have utilized 2D NMR techniques to elucidate its complex zwitterionic and ionic structures in solution. researchgate.net IR spectroscopy would identify the characteristic functional groups, such as the O-H stretch of the alcohol and the C-N and C=N vibrations of the imidazole ring. Mass spectrometry would determine the exact molecular weight and provide information on the fragmentation pattern, further confirming the structure. nih.govnih.govchemicalbook.com

By correlating the data from these techniques, a detailed and unambiguous structural assignment of this compound in a non-crystalline state can be achieved.

Table of Compounds Mentioned

Compound Name
This compound
(1H-Imidazol-4-yl)methanol
1,4-di(1H-imidazol-1-yl)butane dihydrate
4-(1H-imidazol-1-yl)aniline
1H-imidazole-1-methanol
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

Reactivity and Reaction Mechanisms of 4 1h Imidazole 1 Yl 1 Butanol

Reactivity at the Imidazole (B134444) Nitrogen Atom (N-1)

The imidazole ring contains two nitrogen atoms, but in a 1-substituted imidazole like 4-(1H-imidazole-1-yl)-1-butanol, the N-3 nitrogen is the primary site of further reactivity. This nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a base.

Alkylation is a common reaction at the N-3 position. This can be achieved using various alkylating agents, often under basic conditions or through specialized methods like phase-transfer catalysis (PTC). researchgate.net PTC has been shown to be an efficient method for the N-alkylation of imidazoles, facilitating the transfer of reagents between immiscible phases to accelerate the reaction. researchgate.net For instance, primary alkyl halides react readily to yield the corresponding N-alkylated products, often in high yields. researchgate.net

Another significant method for N-alkylation involves the Mitsunobu reaction, which allows for the alkylation of the imidazole nitrogen with alcohols. nih.gov This reaction proceeds under mild conditions and has been used to modify histidine residues in peptides, demonstrating its applicability to imidazole-containing molecules. nih.gov Additionally, N-allylation and N-alkylation can be performed using Morita–Baylis–Hillman (MBH) alcohols and acetates, which react with the imidazole nitrogen to form new carbon-nitrogen bonds. beilstein-journals.org These reactions can proceed without a metal catalyst, offering a greener synthetic route. beilstein-journals.org

The table below summarizes various conditions for the N-alkylation of the imidazole ring.

Table 1: Selected Conditions for N-Alkylation of Imidazole Derivatives

Alkylating Agent Catalyst/Conditions Product Type
Primary Alkyl Halides Phase-Transfer Catalyst (PTC) N-Alkyl Imidazolium (B1220033) Salt
Alcohols Mitsunobu Reaction (e.g., DEAD/PPh₃) N-Alkyl Imidazolium Salt
MBH Alcohols DABCO, Refluxing Toluene or Methanol N-Alkyl Imidazole Derivative

Reactivity of the Primary Hydroxyl Functional Group

The terminal primary hydroxyl (-OH) group on the butanol chain is a versatile functional handle, readily participating in a variety of common organic reactions.

The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives (such as acid chlorides or anhydrides). The most direct method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, often requiring an excess of one reagent or the removal of water to drive the reaction to completion. masterorganicchemistry.com

Etherification, the conversion of the hydroxyl group into an ether, can also be accomplished through several routes. One common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach is the acid-catalyzed condensation with another alcohol, although this can sometimes lead to mixtures of products. The alkylation of phenols with 1-butanol (B46404) has been demonstrated over zeolite catalysts, indicating that the butanol hydroxyl group is reactive toward O-alkylation under these conditions. taylorfrancis.com

Table 2: Reagents for Esterification and Etherification of the Hydroxyl Group

Reaction Type Reagent Catalyst/Conditions Functional Group Formed
Fischer Esterification Carboxylic Acid Acid (e.g., H₂SO₄) Ester
Acylation Acid Chloride / Anhydride Base (e.g., Pyridine) Ester
Williamson Ether Synthesis Alkyl Halide Strong Base (e.g., NaH) Ether

The primary hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively oxidize the primary alcohol to 4-(1H-imidazole-1-yl)butanal. Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or nitric acid, will typically oxidize the primary alcohol all the way to the corresponding carboxylic acid, 4-(1H-imidazole-1-yl)butanoic acid. The aldehyde can also be further oxidized to the carboxylic acid using reagents like sodium chlorite (B76162) (NaClO₂). These oxidized derivatives are valuable intermediates for further synthetic transformations.

Table 3: Common Oxidizing Agents and Products

Oxidizing Agent Product
Pyridinium Chlorochromate (PCC) Aldehyde
Dess-Martin Periodinane (DMP) Aldehyde
Potassium Permanganate (KMnO₄) Carboxylic Acid

Reactivity of the Alkyl Spacer Chain

The four-carbon alkyl chain connecting the imidazole ring and the hydroxyl group is generally unreactive due to the stability of its C-C and C-H single bonds. However, its reactivity can be induced by transforming the hydroxyl group into a good leaving group, such as a tosylate, mesylate, or halide.

Once converted, the carbon atom adjacent to the leaving group (C-1) becomes electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of nucleophiles, effectively replacing the original hydroxyl functionality. Furthermore, under appropriate conditions with a strong, non-nucleophilic base, an elimination (E2) reaction can occur, leading to the formation of a double bond within the alkyl chain and yielding an alkene. youtube.com The specific outcome between substitution and elimination depends on factors like the nature of the base/nucleophile, the solvent, and the temperature. youtube.com

Derivatization Strategies Utilizing this compound as a Precursor

The distinct reactive sites on this compound make it a valuable precursor for creating more complex molecules, particularly novel heterocyclic scaffolds.

Derivatization of the butanol side chain opens pathways to new ring systems. For example, oxidation of the primary alcohol to the aldehyde, 4-(1H-imidazole-1-yl)butanal, provides a key intermediate for condensation reactions. This aldehyde can undergo a Claisen-Schmidt condensation with a ketone to form an imidazole-containing chalcone, a class of compounds known for a range of biological activities. mdpi.com

Further oxidation to the carboxylic acid, 4-(1H-imidazole-1-yl)butanoic acid, creates a precursor for intramolecular cyclization or condensation with other bifunctional molecules. This acid derivative could potentially be used to synthesize fused heterocyclic systems, such as those containing an imidazolone (B8795221) ring, which are important scaffolds in medicinal chemistry. nih.govrsc.org The synthesis of various (4H)-imidazol-4-ones often involves the cyclization of diamide (B1670390) intermediates, which could be formed from the butanoic acid derivative. nih.gov

Moreover, the imidazole ring itself can participate in ring transformation reactions. For instance, certain nitroimidazole derivatives are known to undergo ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions, which can be used to synthesize different heterocyclic structures, including nucleoside analogues. researchgate.net This highlights the potential for using the imidazole moiety of the molecule as a template for building new heterocyclic frameworks.

Table 4: Examples of Heterocyclic Scaffolds Derived from Imidazole Precursors

Precursor Derivative Reaction Type Resulting Scaffold
Imidazole-aldehyde Claisen-Schmidt Condensation Chalcone
Imidazole-carboxylic acid Condensation/Cyclization Fused Imidazolone

Polymerization and Macromolecular Synthesis

The bifunctional nature of this compound, possessing both a polymerizable heterocyclic group and a reactive hydroxyl group, makes it a potential monomer for various polymerization strategies. While specific studies on the polymerization of this exact compound are not extensively documented, the reactivity of similar vinyl and allyl imidazole derivatives provides insight into its potential for macromolecular synthesis. researchgate.netresearchgate.net

One plausible approach is through the polymerization of the imidazole moiety. For instance, vinyl imidazole can undergo precipitation copolymerization with other monomers like vinyl-pyrrolidone, initiated by radical initiators. researchgate.net It is conceivable that this compound, after conversion of its hydroxyl group to a polymerizable group like an acrylate (B77674) or methacrylate, could undergo similar radical polymerization.

Another potential route is through ring-opening polymerization. Imidazole and its derivatives have been shown to act as catalysts for the ring-opening polymerization of lactides, leading to the formation of cyclic polylactides. researchgate.net The imidazole nitrogen of this compound could potentially initiate such a polymerization. Furthermore, the hydroxyl group could act as an initiator for the ring-opening polymerization of cyclic esters like caprolactone (B156226) or lactide, leading to the formation of block copolymers where the imidazole unit is at one end of the polymer chain.

The synthesis of poly(N-allyl-tetrasubstituted imidazole) has been achieved using benzoyl peroxide as an initiator, suggesting that if the butanol chain of this compound were modified to contain an allyl group, it could be a viable monomer for radical polymerization. researchgate.net The characterization of such polymers would typically involve techniques like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and gel permeation chromatography (GPC) to determine the structure, molecular weight, and polydispersity of the resulting macromolecules. researchgate.net

Table 1: Potential Polymerization Strategies for this compound Derivatives

Polymerization TypeMonomer/Initiator Role of this compound DerivativePotential Polymer Architecture
Radical PolymerizationMonomer (after conversion of -OH to a polymerizable group)Linear or cross-linked polymers
Ring-Opening PolymerizationCatalyst (imidazole moiety) or Initiator (-OH group)Cyclic or linear polyesters/polyethers
Block CopolymerizationMacroinitiator (after polymerization from the -OH group)Diblock or triblock copolymers

Ligand Synthesis for Coordination Chemistry

The imidazole ring is a well-established N-donor ligand in coordination chemistry, and its presence in this compound makes this compound a valuable precursor for the synthesis of various ligands. wikipedia.orgnih.gov The butanol chain can be functionalized to introduce additional coordinating atoms, leading to the formation of multidentate ligands.

For instance, the hydroxyl group can be converted to other functionalities such as amines, thiols, or phosphines, which can then coordinate to a metal center along with the imidazole nitrogen. This would result in the formation of bidentate or even tridentate ligands, depending on the nature of the introduced functional group. The flexible four-carbon spacer allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. mdpi.com

An example of creating a bidentate ligand would be the conversion of the terminal alcohol to an amine, resulting in a N,N'-bidentate ligand. Such ligands are crucial in the development of catalysts for various organic transformations. uiowa.edu The synthesis of such a ligand would typically involve a two-step process: first, the conversion of the alcohol to a leaving group (e.g., a tosylate or a halide), followed by nucleophilic substitution with an amine or its equivalent.

The resulting ligands can then be used to form coordination complexes with a wide range of transition metals. The properties of these complexes, such as their catalytic activity, magnetic properties, and photophysical behavior, would be influenced by the nature of the metal ion and the specific geometry of the coordination sphere defined by the ligand.

Table 2: Examples of Ligand Synthesis from this compound

Target Ligand TypeSynthetic Modification of the Butanol ChainPotential Coordinating Atoms
Bidentate (N,N')Conversion of -OH to -NH2Imidazole Nitrogen, Amino Nitrogen
Bidentate (N,O)No modification (direct coordination)Imidazole Nitrogen, Hydroxyl Oxygen
Bidentate (N,S)Conversion of -OH to -SHImidazole Nitrogen, Thiol Sulfur
TridentateFurther functionalization of the butanol chainImidazole Nitrogen and two other donor atoms

Mechanistic Investigations of Key Transformations

Nucleophilic Substitution Reactions

The imidazole ring in this compound can participate in nucleophilic substitution reactions, either as the nucleophile or as part of the substrate. The N-1 nitrogen of the imidazole ring is nucleophilic and can attack electrophilic centers. For instance, in the presence of a suitable leaving group on another molecule, the imidazole nitrogen can act as a nucleophile to form a new C-N bond.

Conversely, if the imidazole ring is substituted with a good leaving group (e.g., a halogen), it can undergo nucleophilic aromatic substitution (S_N_Ar). Studies on halogenoimidazoles have shown that the position of substitution is crucial. For example, in N-protected derivatives of 2,4,5-tribromoimidazole, nucleophilic attack by thiolates occurs at the 2-position. rsc.org While this compound itself does not have a leaving group on the imidazole ring, this reactivity could be induced by prior functionalization.

The butanol chain also presents a site for nucleophilic substitution. The hydroxyl group is a poor leaving group, but it can be converted into a better leaving group, such as a tosylate or a halide. Subsequent reaction with a nucleophile would lead to the substitution of the hydroxyl group. The mechanism of this substitution would depend on the reaction conditions and the structure of the substrate. For a primary alcohol derivative like this, an S_N_2 mechanism is generally favored, involving a backside attack by the nucleophile.

Cyclization and Rearrangement Processes

The presence of both a nucleophilic imidazole ring and a reactive hydroxyl group at the end of a flexible four-carbon chain in this compound creates the potential for intramolecular cyclization reactions. uiowa.eduresearchgate.net For instance, under appropriate conditions, the hydroxyl group could be activated and then attacked by the N-3 nitrogen of the imidazole ring to form a fused heterocyclic system. The feasibility of such a cyclization would depend on the ring size of the resulting product, with 5- and 6-membered rings being generally favored.

Another possibility for cyclization involves the activation of the C-2 position of the imidazole ring. It has been shown that 1,2-dialkylimidazoles can be converted to nucleophilic 2-alkylidene imidazolines, which can then undergo intramolecular aldol-like cyclizations. uiowa.edu If the butanol chain of this compound were to be oxidized to an aldehyde or ketone, a similar intramolecular reaction could potentially lead to the formation of a bicyclic product.

Rearrangement reactions are also a possibility, particularly if carbocationic intermediates are formed. For example, if the hydroxyl group is protonated and leaves as a water molecule, a primary carbocation would be formed at the end of the butyl chain. This carbocation could then undergo a hydride shift to form a more stable secondary carbocation, which could then be trapped by a nucleophile or undergo elimination. While less common for primary systems, under forcing conditions, such rearrangements could be observed. More complex rearrangements, such as the Pinacol rearrangement, could be envisioned if the butanol chain were to be further functionalized to a 1,2-diol. researchgate.net

Computational Chemistry and Theoretical Studies of 4 1h Imidazole 1 Yl 1 Butanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For imidazole (B134444) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) or 6-31G(d,p) are commonly used to optimize molecular geometry and calculate electronic properties. nih.govppor.aznih.govresearchgate.net These calculations provide a foundational understanding of the molecule's stability, reactivity, and orbital energies. researchgate.net The optimized geometry is crucial for accurately predicting other properties, including vibrational frequencies and electronic transitions. nih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A lower HOMO-LUMO gap is generally associated with higher chemical reactivity and polarizability. nih.gov

While specific calculations for 4-(1H-Imidazole-1-yl)-1-butanol are not detailed in the available literature, a representative analysis based on similar imidazole compounds would yield data akin to the following table.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterFormulaHypothetical Value (eV)
HOMO Energy (EHOMO) --6.85
LUMO Energy (ELUMO) --0.95
Energy Gap (ΔE) ELUMO - EHOMO5.90
Ionization Potential (I) -EHOMO6.85
Electron Affinity (A) -ELUMO0.95
Electronegativity (χ) (I + A) / 23.90
Chemical Hardness (η) (I - A) / 22.95
Electrophilicity Index (ω) χ² / (2η)2.58

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). nih.govwalisongo.ac.id

For this compound, an MEP map would likely show the most negative potential (red/yellow) concentrated around the N3 nitrogen atom of the imidazole ring and the oxygen atom of the butanol's hydroxyl group, as these are the most electronegative centers. nih.govmdpi.com Conversely, the most positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a prime site for nucleophilic interaction. nih.gov These maps provide crucial insights into intermolecular interactions, such as hydrogen bonding. mdpi.com

Conformational Analysis and Energy Landscape Mapping

The flexibility of the butyl chain in this compound allows it to adopt multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface associated with rotations around its single bonds. For molecules with bulky substituents or flexible chains, certain conformations may be more favorable to minimize steric hindrance. Understanding the energy landscape is crucial as the molecule's conformation can significantly influence its physical properties and biological activity. The relative energies of different conformers, such as extended versus folded forms of the butanol chain, can be calculated to determine the most probable structures at a given temperature.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the underlying mechanism. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. This path includes the identification and characterization of transition states—the high-energy structures that connect reactants and intermediates to products. Analyzing the geometry and energy of these transition states is essential for calculating reaction rates and understanding how factors like catalysts or solvent influence the reaction. For instance, modeling the synthesis of 1-butanol (B46404) has been used to characterize and engineer the production pathway. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and dynamic behavior over time. MD simulations model the molecule and its surrounding environment (e.g., solvent molecules) as a system of interacting particles, governed by the laws of classical mechanics. These simulations can reveal how this compound behaves in solution, providing information on its conformational flexibility, diffusion, and interactions with solvent molecules like water. nih.gov This is particularly useful for understanding how the molecule is solvated and for predicting properties like solubility and interaction affinity in different environments. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data. By performing calculations on the optimized molecular structure, it is possible to generate theoretical spectra that can be compared with experimental results. nih.gov DFT calculations are widely used to predict vibrational frequencies (IR and Raman), which helps in the assignment of experimental spectral bands to specific molecular motions. nih.govnih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, which correspond to the absorption peaks observed in UV-Vis spectroscopy. nih.gov The close agreement often found between calculated and experimental spectra serves to validate the accuracy of the computational model and structural assignments. nih.govnih.gov

Table 2: Representative Comparison of Calculated and Experimental Vibrational Frequencies for a Related Imidazole Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
O-H Stretch 34503465Hydroxyl group
C-H Stretch (Aromatic) 31053110Imidazole ring
C-H Stretch (Aliphatic) 29402935Butyl chain
C=N Stretch 15201525Imidazole ring
C-O Stretch 10551060Primary alcohol

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

Computational and theoretical examinations of this compound reveal the critical role of non-covalent intermolecular interactions in defining its solid-state architecture and bulk properties. These interactions, primarily hydrogen bonding and π-π stacking, are dictated by the molecule's distinct functional groups: the hydrogen-bond-donating and -accepting imidazole ring and the hydroxyl group of the butanol chain, along with the aromatic π-system of the imidazole ring.

Hydrogen Bonding:

The primary intermolecular force governing the structure of this compound is hydrogen bonding. The molecule possesses both a hydrogen bond donor in the hydroxyl group (-OH) and the N-H group of the imidazole ring, and hydrogen bond acceptors in the sp2-hybridized nitrogen atom of the imidazole ring and the oxygen atom of the hydroxyl group.

Theoretical studies on analogous systems, such as (1H-imidazol-4-yl)methanol, provide significant insight into the probable hydrogen-bonding networks. nih.gov In the crystal structure of (1H-imidazol-4-yl)methanol, two principal hydrogen-bonding interactions are observed. nih.gov The first is a classic hydrogen bond between the hydroxyl H-atom of one molecule and the unprotonated imidazole nitrogen atom of an adjacent molecule. nih.gov The second involves the imidazole N-H group of one molecule donating a hydrogen bond to the hydroxyl oxygen atom of a neighboring molecule. nih.gov These interactions create a robust, two-dimensional network. nih.gov

For this compound, similar interactions are predicted. The butanol's hydroxyl group can donate a proton to the unprotonated nitrogen of the imidazole ring of a neighboring molecule. Concurrently, the N-H of the imidazole can form a hydrogen bond with the hydroxyl oxygen of another molecule. This interplay can lead to the formation of extended chains or more complex three-dimensional networks.

Computational methods such as Density Functional Theory (DFT) are instrumental in analyzing these interactions. numberanalytics.comrsc.org These methods can calculate the geometric parameters and energies of hydrogen bonds. Further analysis using Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can confirm the presence and characterize the strength of these bonds. researchgate.net

DonorAcceptorInteraction TypeTypical Distance (Å)Significance
Hydroxyl (-OH)Imidazole (N)Intermolecular Hydrogen Bond~1.9-2.0Primary interaction forming molecular chains.
Imidazole (N-H)Hydroxyl (O)Intermolecular Hydrogen Bond~1.9Contributes to the formation of a 2D network.
C-HOWeak C-H···O Hydrogen BondVariableFurther stabilizes the crystal packing.

Table based on data from analogous structures like (1H-imidazol-4-yl)methanol. nih.gov

π-π Stacking:

The geometry of π-π stacking can vary, including face-to-face and offset (parallel-displaced) arrangements. Computational studies on imidazole-containing systems have shown that imidazole can form stable π-π stacked dimers. numberanalytics.comrsc.org The specific orientation is a delicate balance between attractive and repulsive electrostatic and dispersion forces. In many imidazolium-based structures, parallel displaced or tilted orientations are favored to minimize electrostatic repulsion. nih.gov

The interplay between robust hydrogen bonding and weaker π-π stacking is a key determinant of the final crystal structure. rsc.org The formation of strong hydrogen-bond networks can sometimes preclude optimal π-π stacking geometry by imposing constraints on the molecular orientation. Conversely, the energetic contribution from π-π stacking can influence the conformation of the flexible butanol chain to facilitate favorable ring positioning. rsc.org Hirshfeld surface analysis is a computational tool often employed to visualize and quantify these and other intermolecular contacts within a crystal lattice. researchgate.netnih.gov

Applications of 4 1h Imidazole 1 Yl 1 Butanol in Non Clinical Research Areas

Role as a Key Intermediate in Complex Organic Synthesis

4-(1H-Imidazole-1-yl)-1-butanol serves as a critical building block in the multistep synthesis of more complex molecules. Its structure is incorporated into larger frameworks to create compounds with specific, targeted properties. For instance, the core structure is found within advanced antiallergenic agents. In the synthesis of such compounds, the butanol-imidazole moiety is used to link different parts of the final molecule together.

A notable example is its role as a precursor in the synthesis of N-[4-(1H-imidazol-1-yl)butyl]-based quinazoline (B50416) carboxamides. nih.gov These complex heterocyclic systems are built upon the foundational structure of this compound, where the butyl chain acts as a flexible spacer and the imidazole (B134444) ring provides a key interaction site. The synthesis of these derivatives often involves multiple steps, highlighting the compound's utility as a foundational reagent. nih.gov Furthermore, related imidazole-containing structures are central to the synthesis of various biologically active compounds, where the imidazole ring is a common pharmacophore. rsc.orgresearchgate.net

Application in Materials Science and Polymer Chemistry

The dual functionality of this compound lends itself to diverse applications in the creation of novel materials and polymers.

The terminal hydroxyl (-OH) group of this compound allows it to act as a monomer in polymerization reactions. It can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. In these polymers, the imidazole group is incorporated as a pendant side chain. These pendant imidazole groups can significantly influence the properties of the resulting polymer, such as enhancing thermal stability, improving adhesion, or providing sites for post-polymerization modification or metal coordination.

The imidazole ring is a fundamental component of many widely studied ionic liquids (ILs). researchgate.netresearchgate.netacs.orgrsc.org this compound is a valuable precursor for creating functionalized imidazolium-based ionic liquids. The synthesis typically involves the quaternization of the N-3 nitrogen of the imidazole ring with an alkyl halide. The hydroxyl group on the butyl chain can be retained to create a "task-specific" ionic liquid with hydrophilic properties or can be further modified.

These resulting ionic liquids have been investigated for various applications, including their use as solvents and catalysts in chemical reactions. researchgate.netnih.govmdpi.com The characterization of these ILs involves techniques to determine their physical properties, such as viscosity, density, and thermal stability, which are crucial for their application. nih.govresearchgate.net

Table 1: Examples of Imidazolium-Based Ionic Liquids and Their Characteristics

Cation Structure Base Anion Key Characteristics Potential Application
Imidazolium (B1220033) with alkyl-hydroxyl chain Tetracyanoborate ([tcb]⁻) High affinity for polar solvents like 1-butanol (B46404). nih.gov Reaction media, separation processes.
Imidazolium with alkyl-hydroxyl chain Bis(trifluoromethylsulfonyl)imide ([ntf2]⁻) Lower interaction with polar solvents compared to [tcb]⁻. nih.gov Electrochemical applications.
1-butyl-3-methylimidazolium Bromide ([Br]⁻) Acts as a green and neutral reaction medium. researchgate.net Catalyst-free synthesis of heterocycles. researchgate.net

This table is generated based on data from related imidazolium compounds.

The imidazole moiety contains a nitrogen atom with a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. While this compound itself is a monodentate ligand through its imidazole nitrogen, it serves as a model for more complex ligands used in coordination chemistry. Ligands incorporating the imidazole-alkyl structure can bind to metal centers like zinc (Zn(II)), copper (Cu(II)), and cobalt (Co(II)) to form coordination polymers and Metal-Organic Frameworks (MOFs). rsc.org

The flexible butyl chain allows the ligand to adopt various conformations, influencing the final structure of the coordination compound. These materials have potential applications in gas storage, selective sensing of ions and molecules, and catalysis. rsc.org

Table 2: Coordination Chemistry with Imidazole-Based Ligands

Metal Ion Ligand Type Resulting Structure Application
Zn(II) Flexible bis(imidazole) Coordination polymer Sensing of Fe(III) ions.
Cu(II) Flexible bis(imidazole) Metal-Organic Framework (MOF) Catalysis, gas storage.
Co(II) 1,4-di(1H-imidazol-4-yl)benzene 1D chain polymer Component in materials with sensing capabilities. rsc.org

This table includes data from similar flexible imidazole ligands to illustrate the principle.

Catalytic Applications (e.g., Organocatalysis, Support for Transition Metal Catalysis)

The imidazole functional group is a cornerstone of many catalytic systems. cyberleninka.ru The basic nitrogen atom in the imidazole ring allows this compound and its derivatives to function as organocatalysts, particularly in reactions requiring a base. researchgate.netcyberleninka.ru For example, related imidazole-based compounds and ionic liquids have been shown to be effective catalysts for Knoevenagel condensations, the synthesis of pyran derivatives, and other organic transformations. researchgate.netrsc.org

Furthermore, the compound can act as a ligand to support transition metal catalysts. By coordinating to a metal center, the imidazole moiety can anchor the active metal species, potentially enhancing its stability and allowing for catalyst recycling. This approach is valuable in creating heterogeneous catalysts where the catalytically active metal is immobilized on a support.

Development of Advanced Analytical Methodologies for Compound Detection and Quantification

The detection and quantification of this compound and its derivatives are crucial for monitoring their presence in various matrices. Advanced analytical techniques are often required, especially for detecting low concentrations.

High-performance liquid chromatography (HPLC) is a primary method used for analysis. A rapid, sensitive, and selective reversed-phase ion-pair HPLC assay with fluorescence detection has been developed for a complex derivative, N-[4-(1H-imidazol-1-yl)butyl]-2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide, in plasma. nih.gov This method involves protein precipitation followed by direct analysis of the supernatant, demonstrating the ability to quantify such compounds in complex biological fluids with high sensitivity. nih.gov

For volatile or semi-volatile related compounds, gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is employed. Because the hydroxyl group can make the compound less volatile and prone to degradation, a derivatization step is often necessary. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the hydroxyl group into a more stable and volatile trimethylsilyl (B98337) ether, enabling sensitive detection by GC-MS. chromatographyonline.com

Table 3: Analytical Methodologies for Imidazole-Butanol Related Compounds

Analytical Technique Target Analyte Type Sample Preparation Detection Method Key Findings
Reversed-Phase HPLC nih.gov Complex quinazoline derivative of imidazolyl-butylamine Protein precipitation with acetonitrile-methanol Fluorescence Detection High sensitivity (10-20 ng/mL) and recovery in plasma. nih.gov
Gas Chromatography (GC) chromatographyonline.com 4-chloro-1-butanol Derivatization (silylation with BSTFA) Mass Spectrometry (MS) or Flame Ionization Detection (FID) Required to improve volatility and stability for analysis. chromatographyonline.com

Electrochemical Studies (e.g., Corrosion Inhibition, Sensor Development)

Extensive literature searches did not yield any specific studies on the application of this compound in electrochemical fields such as corrosion inhibition or sensor development. While the broader class of imidazole derivatives is known for these applications, research focusing on this particular compound could not be located.

General research into imidazole-containing compounds has highlighted their potential as corrosion inhibitors for various metals and alloys, including steel and aluminum. researchgate.netnih.govnih.govmdpi.comresearchgate.net The protective effect is generally attributed to the ability of the imidazole ring to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the imidazole ring, which can interact with the vacant d-orbitals of the metal. elsevierpure.com

Similarly, the electrochemical activity of imidazole and its derivatives makes them candidates for the development of electrochemical sensors. Their ability to be oxidized or reduced, or to form complexes with specific analytes, can be harnessed to create selective and sensitive sensing platforms. researchgate.net However, no such applications have been documented specifically for this compound.

Further research would be necessary to determine if this compound possesses any significant properties for corrosion inhibition or as a component in electrochemical sensors. Such studies would typically involve electrochemical techniques like potentiodynamic polarization, electrochemical impedance spectroscopy, and cyclic voltammetry to characterize its behavior.

Future Research Directions and Unexplored Avenues for 4 1h Imidazole 1 Yl 1 Butanol

The bifunctional nature of 4-(1H-imidazole-1-yl)-1-butanol, possessing both a nucleophilic imidazole (B134444) ring and a terminal hydroxyl group, positions it as a versatile building block in chemical synthesis and materials science. While its fundamental properties are established, its full potential remains largely untapped. Future research efforts are poised to expand its utility through innovative synthetic methodologies, advanced functionalization, in-depth mechanistic studies, and integration into cutting-edge technologies. A synergistic approach combining experimental work with computational modeling will be crucial in accelerating these discoveries.

Q & A

Q. Key Considerations :

  • Impurities from unreacted starting materials can be minimized by refluxing under inert gas (N₂/Ar).
  • Alternative routes may involve Mitsunobu reactions (e.g., using DIAD and PPh₃) for stereochemical control .

Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Basic Research Question
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Assign peaks to confirm the imidazole ring (δ 7.5–7.7 ppm for protons, δ 120–135 ppm for carbons) and butanol chain (δ 3.6–4.0 ppm for -CH₂-O-) .
  • IR Spectroscopy : Identify O-H stretches (~3200–3600 cm⁻¹) and imidazole C=N/C-C vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ at m/z 155.1) and fragmentation patterns .

Q. Example Workflow :

Grow crystals via slow evaporation (ethanol/water mix).

Solve structure with SHELX suite (R-factor < 0.05).

Validate using CCDC databases for similar imidazole derivatives .

How can researchers design experiments to investigate the biological activity of this compound derivatives?

Advanced Research Question
Focus on structure-activity relationships (SAR):

  • Derivatization : Introduce substituents (e.g., halogens, sulfonyl groups) to the imidazole or butanol moiety .
  • Assays :
    • In vitro antifungal activity: Follow CLSI M38 guidelines, using microdilution against Candida spp. .
    • Receptor binding: Radioligand displacement assays (e.g., for histamine receptors) .

Q. Data Interpretation :

  • Compare IC₅₀ values with control compounds (e.g., ketoconazole for antifungal studies) .

What strategies should be employed to address discrepancies between theoretical and experimental data in the characterization of imidazole derivatives?

Advanced Research Question

  • Computational Validation : Perform DFT calculations (e.g., Gaussian 09) to optimize geometry and predict NMR/IR spectra. Compare with experimental data .
  • Multi-Technique Cross-Check :
    • If NMR and X-ray data conflict (e.g., tautomerism), use variable-temperature NMR or neutron diffraction .
    • For mass spec anomalies, re-analyze with high-resolution instruments to rule out adducts .

Q. Case Study :

  • Theoretical imidazole C-N bond length: 1.31 Å (DFT). Experimental (X-ray): 1.29–1.33 Å. Adjust computational basis sets (e.g., B3LYP/6-311+G(d,p)) .

What are the critical safety considerations when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/purification .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Q. Key Risks :

  • Imidazole derivatives may cause respiratory irritation. Monitor airborne concentrations (OSHA PEL: 5 mg/m³) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.